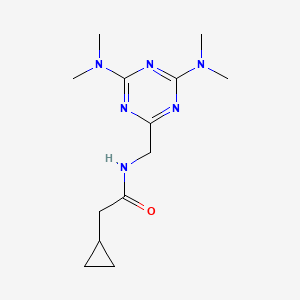

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide

Description

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)7-9-5-6-9/h9H,5-8H2,1-4H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTYCAPFWVETQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2CC2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in optimizing the reaction parameters, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the dimethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of triazine derivatives with different functional groups .

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related triazine-acetamide derivatives are summarized below, with key differences highlighted in substituent groups and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Reactivity: The dimethylamino groups in the target compound act as electron donors, increasing the triazine ring’s basicity and solubility compared to electron-withdrawing groups (e.g., trichloromethyl in ). This may enhance bioavailability in aqueous environments. Trichloromethyl or trifluoromethyl groups (as in analogs) introduce strong electrophilic character, favoring reactivity with nucleophilic biological targets (e.g., enzymes or DNA), but may reduce metabolic stability.

This could prolong half-life in vivo. Piperazine or sulfonyl-linked analogs () exhibit extended conformations, likely improving target-binding specificity in enzyme inhibition.

Biological Activity Trends: Sulfonylurea derivatives (e.g., thifensulfuron in ) are well-documented herbicides, whereas trifluoromethylpyridine-piperazine hybrids () are often explored in medicinal chemistry for kinase inhibition. The target compound’s combination of dimethylamino and cyclopropane groups suggests a balance between solubility and membrane permeability, making it a candidate for central nervous system (CNS)-targeted applications.

Research Findings and Limitations

While direct data on the target compound’s activity is absent in the provided evidence, structural analogs suggest:

- Agrochemical Potential: Triazine-acetamide hybrids with sulfonyl or halogenated groups (e.g., trichloromethyl) are frequently associated with pesticidal activity . The target compound’s dimethylamino groups may reduce environmental persistence compared to chlorinated analogs.

- Drug Development: Cyclopropane-containing compounds are often prioritized in drug discovery for their metabolic stability. The dimethylamino-triazine core may facilitate interactions with nucleic acids or ATP-binding proteins.

Unresolved Questions :

- Experimental data on solubility, logP, or IC50 values for the target compound are needed to validate inferred properties.

- Comparative toxicity studies with trichloromethyl or trifluoromethyl analogs would clarify safety profiles.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a cyclopropylacetamide moiety. Its molecular formula is with a molecular weight of approximately 252.34 g/mol. The triazine core is known for its ability to engage in various chemical interactions, which can impact its biological activity.

The biological activity of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide is primarily attributed to its interactions with specific molecular targets within biological systems. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or modulating their functions. This compound may also act as an enzyme inhibitor or receptor modulator.

Antimicrobial Activity

Studies have indicated that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that triazine derivatives can inhibit the growth of various bacterial strains.

- Mechanism : The triazine structure interferes with bacterial protein synthesis or cell wall formation.

Anticancer Properties

Research has suggested potential anticancer activities linked to this compound:

- Cell Line Studies : N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide was evaluated against several cancer cell lines.

- Findings : It showed cytotoxic effects at specific concentrations, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

- Target Enzymes : Studies have identified that it can inhibit enzymes involved in metabolic pathways.

- Implications : This inhibition could lead to altered metabolic processes in target organisms or cells.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial effects of the compound against E. coli and S. aureus.

- Methodology : Disk diffusion method was employed.

- Results : Showed significant inhibition zones compared to control groups.

-

Cytotoxicity Assay

- Objective : Assess the cytotoxic effects on human cancer cell lines (e.g., HeLa).

- Methodology : MTT assay was used to determine cell viability.

- Results : IC50 values indicated effective cytotoxicity at micromolar concentrations.

Data Summary Table

| Biological Activity | Method Used | Target Organisms/Cells | Results |

|---|---|---|---|

| Antimicrobial | Disk Diffusion | E. coli, S. aureus | Significant inhibition observed |

| Cytotoxicity | MTT Assay | HeLa (cervical cancer) | IC50 values indicate potent cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide with high purity?

- Answer : Synthesis should involve stepwise coupling reactions under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the dimethylamino groups. A triazine core is typically functionalized via nucleophilic substitution at the C-2 position using a cyclopropylacetamide derivative. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitor reaction progress with TLC or HPLC-MS to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the triazine and cyclopropane moieties in this compound?

- Answer :

- 1H/13C NMR : Identify cyclopropane protons (δ ~0.5–1.5 ppm) and triazine ring protons (δ ~7.5–8.5 ppm).

- FTIR : Confirm C-N stretching (1250–1350 cm⁻¹) in triazine and carbonyl groups (1680–1720 cm⁻¹) in acetamide.

- HRMS : Validate molecular weight and fragmentation patterns.

Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What experimental parameters influence the solubility and stability of this compound in aqueous vs. organic solvents?

- Answer :

- Solubility : Test in DMSO (high solubility for biological assays) vs. acetonitrile (for HPLC). Adjust pH to evaluate protonation effects on dimethylamino groups.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the acetamide group is a key degradation pathway; use buffered solutions (pH 1–9) to assess susceptibility .

Advanced Research Questions

Q. How can reaction path search methods (e.g., quantum chemical calculations) resolve contradictions in proposed mechanisms for triazine-acetamide coupling?

- Answer : Apply density functional theory (DFT) to model transition states and intermediates. For example, compare SN2 vs. SNAr mechanisms at the triazine C-2 position. Use activation energy barriers (ΔG‡) and solvent effects (PCM models) to predict dominant pathways. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can resolve discrepancies between computational and empirical data .

Q. What statistical experimental design strategies optimize the synthesis yield while minimizing byproduct formation?

- Answer : Use a Box-Behnken design with three variables: temperature (40–80°C), reaction time (6–24 hrs), and catalyst loading (0.5–2 mol%). Analyze responses (yield, purity) via ANOVA to identify significant factors. For example, higher temperatures may accelerate coupling but increase triazine ring decomposition. Response surface methodology (RSM) pinpoints optimal conditions (e.g., 60°C, 12 hrs, 1 mol% catalyst) .

Q. How do substituent effects on the triazine ring (e.g., dimethylamino vs. isopropylamino groups) impact biological activity in structure-activity relationship (SAR) studies?

- Answer : Synthesize analogs (e.g., replacing dimethylamino with isopropylamino groups) and compare in vitro bioactivity (e.g., enzyme inhibition assays). Use molecular docking to assess steric/electronic interactions with target proteins. For instance, bulkier substituents may reduce binding affinity due to steric hindrance, while electron-donating groups enhance charge transfer .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating enantiomers or tautomeric forms of this compound?

- Answer : Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases resolves enantiomers. For tautomers (e.g., triazine ring keto-enol forms), use dynamic NMR at variable temperatures (−40°C to 25°C) to observe equilibrium shifts. Membrane-based separations (e.g., nanofiltration) with tailored pore sizes can isolate specific tautomers at scale .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in the compound’s reactivity?

- Answer :

- Scenario : DFT predicts a low-energy pathway for acetamide hydrolysis, but experimental HPLC shows stability.

- Resolution : Re-evaluate solvent models (e.g., include explicit water molecules in simulations) or check for catalytic impurities (e.g., trace metals). Validate with isotopically labeled studies (e.g., D2O hydrolysis tracked via LC-MS) .

Q. What methodologies validate the compound’s stability under oxidative stress in environmental or biological systems?

- Answer : Expose to radical initiators (e.g., AIBN in PBS) and monitor degradation via LC-MS/MS. Identify oxidation products (e.g., N-oxide derivatives) and compare with reference standards. Use EPR spectroscopy to detect free radical intermediates. Environmental fate studies (e.g., soil/water partitioning) require OECD 307 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.